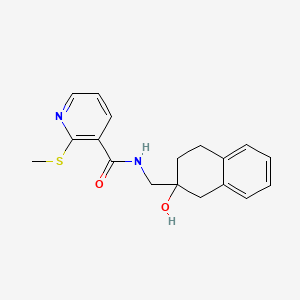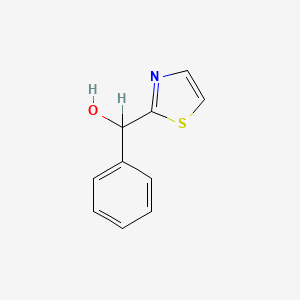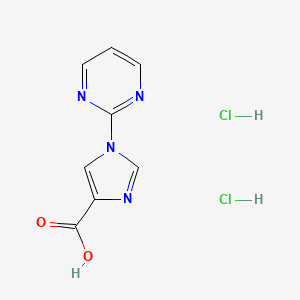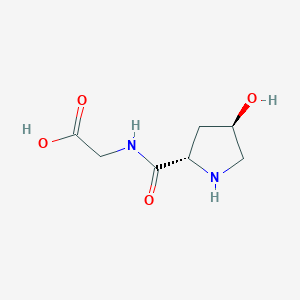
N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a dihydropyridine ring (a type of nitrogen-containing heterocycle), among other functional groups . Thiazole and dihydropyridine derivatives are known to exhibit various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. They can act as potent inhibitors against various bacterial strains, contributing to the development of new antimicrobial agents . The structural flexibility of thiazole allows for the synthesis of diverse derivatives, which can be optimized for enhanced activity and specificity against target microbial species.
Anticancer Activity
Some thiazole compounds have demonstrated significant anticancer properties. They can interfere with cell proliferation and induce apoptosis in cancer cells . Research has shown that certain thiazole derivatives can be effective against specific types of cancer, such as prostate cancer, by inhibiting tumor growth and metastasis .
Anti-Inflammatory Activity
Thiazole derivatives can also exhibit anti-inflammatory effects. They can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases . By targeting specific pathways involved in inflammation, these compounds can help in reducing swelling, pain, and other symptoms associated with inflammation.
Antioxidant Properties
The oxidative stress caused by free radicals is implicated in various diseases. Thiazole derivatives can act as antioxidants, neutralizing free radicals and preventing cellular damage . This property is beneficial in the prevention and treatment of diseases where oxidative stress plays a crucial role, such as neurodegenerative disorders.
Neuroprotective Effects
Thiazole compounds have shown promise as neuroprotective agents. They can protect neuronal cells from damage caused by various neurotoxins . This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where the protection of neurons is crucial for slowing disease progression.
Antidiabetic Activity
Research has indicated that thiazole derivatives can have antidiabetic effects by influencing glucose metabolism . These compounds can enhance insulin sensitivity or stimulate insulin secretion, thereby helping in the management of diabetes mellitus.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-[4-[3-oxo-3-(prop-2-enylamino)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-7-16-12(20)6-5-10-9-23-15(18-10)19-14(22)11-4-3-8-17-13(11)21/h2-4,8-9H,1,5-7H2,(H,16,20)(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZQCFYYTSCOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)



![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)

